3-Iodo-2-nitrobenzoic acid
Overview
Description
3-Iodo-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by iodine and nitro groups, respectively. This compound is notable for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-2-nitrobenzoic acid can be synthesized through a multi-step process involving the nitration and iodination of benzoic acid derivatives. A common method involves the nitration of 2-iodobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperatures to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Types of Reactions:
Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid (CH3COOH).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Reduction: 3-Iodo-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used in the reaction.
Scientific Research Applications
3-Iodo-2-nitrobenzoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-iodo-2-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and iodine substituents. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. These properties make the compound a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
2-Iodo-3-nitrobenzoic acid: Similar structure but with different positions of the nitro and iodine groups.
2-Nitrobenzoic acid: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
3-Nitrobenzoic acid: Lacks the iodine substituent, affecting its reactivity and applications.
Uniqueness: 3-Iodo-2-nitrobenzoic acid is unique due to the combination of both nitro and iodine groups on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of complex aromatic compounds through substitution and reduction reactions .
Properties
IUPAC Name |
3-iodo-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAROBUTYHYZPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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